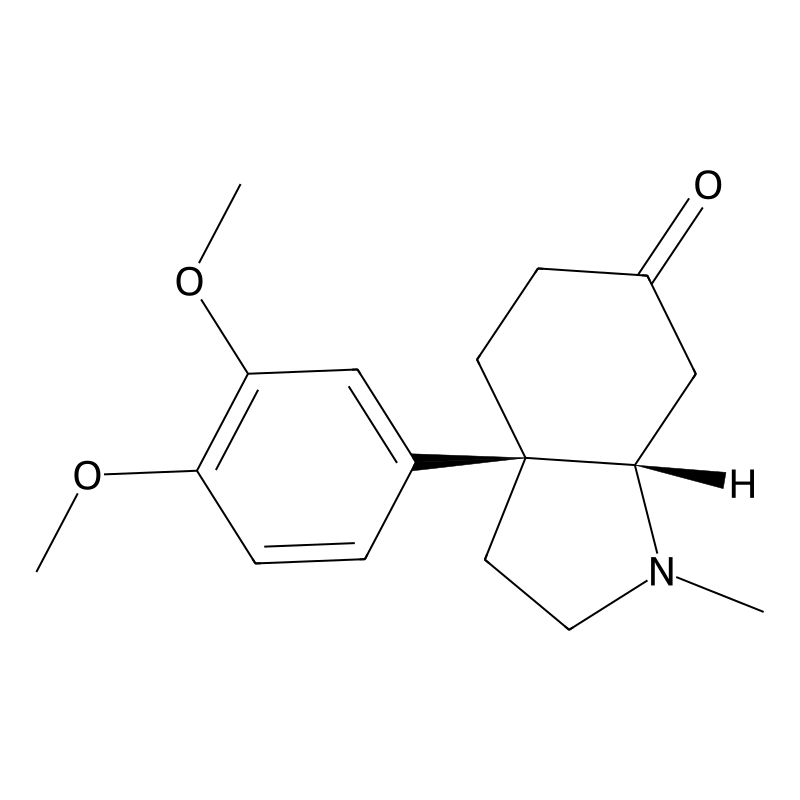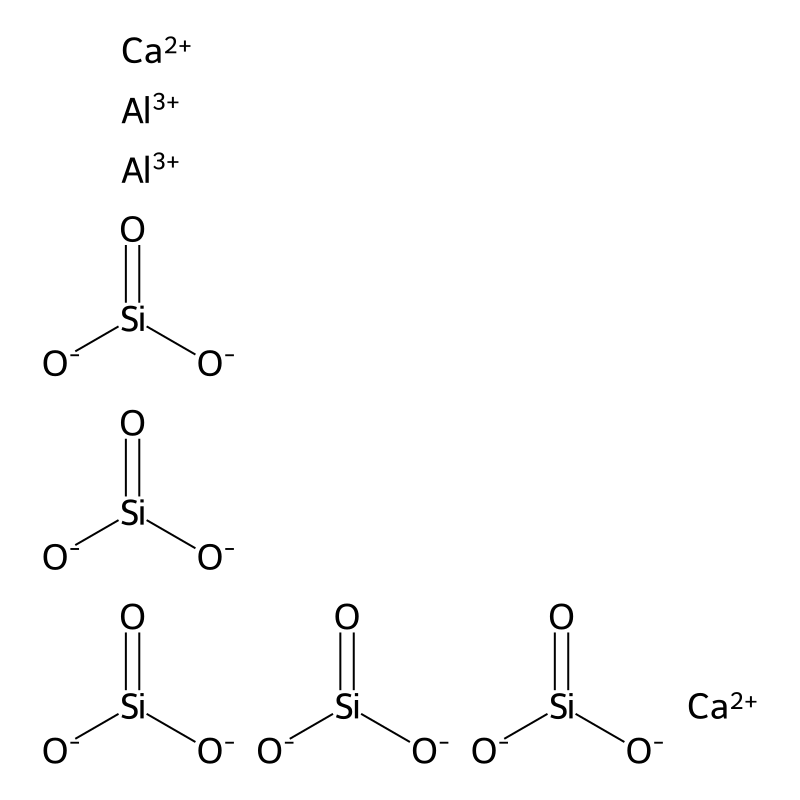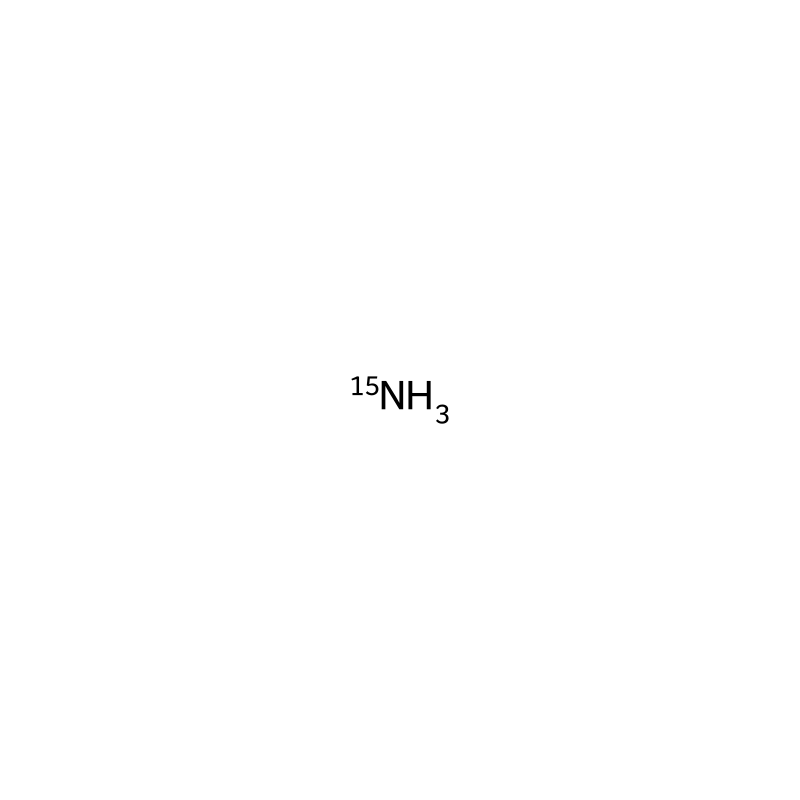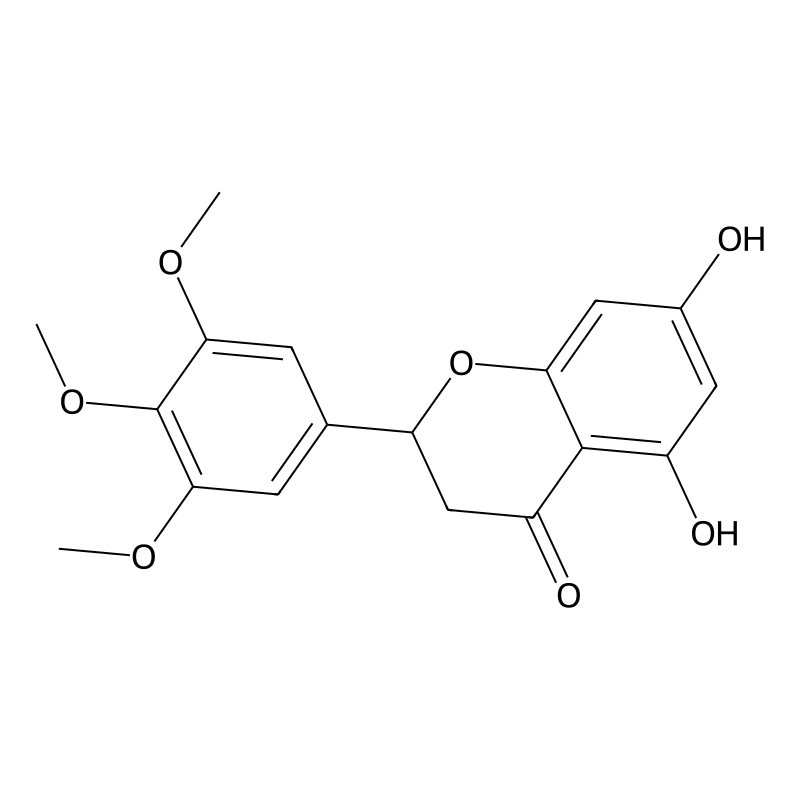Acetaminophen-d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
What is Paracetamol-d4?
Paracetamol-d4, also known as Acetaminophen-d4, is a molecule derived from Paracetamol (also known as Acetaminophen) by replacing four hydrogen atoms with deuterium atoms. Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to the usual zero neutrons in a regular hydrogen atom.
Applications in Research
Paracetamol-d4 has several applications in scientific research, primarily due to its close resemblance to Paracetamol while offering distinct advantages:
Internal Standard in Analytical Techniques
Paracetamol-d4 is commonly used as an internal standard in analytical techniques like mass spectrometry and chromatography []. These techniques measure the abundance of molecules in a sample. The addition of a known amount of Paracetamol-d4 allows for accurate quantification of Paracetamol in the sample by comparing the signal intensities of both molecules.
Metabolic Studies
Paracetamol-d4 can be used to trace the metabolic pathway of Paracetamol in the body. By administering Paracetamol-d4 to a biological system and then analyzing the resulting metabolites, researchers can gain insights into how the body breaks down and eliminates the drug [].
Investigation of Drug Interactions
Paracetamol-d4 can be employed to investigate potential interactions between Paracetamol and other drugs. By administering both Paracetamol-d4 and the other drug of interest, researchers can assess if the presence of one drug affects the metabolism or elimination of the other [].
Importance of Paracetamol-d4 Research
Research utilizing Paracetamol-d4 contributes to advancements in various fields:
- Pharmacology: Studying Paracetamol metabolism helps understand its effectiveness and potential side effects, leading to improved drug development and usage guidelines.
- Toxicology: Research using Paracetamol-d4 can aid in understanding the mechanisms of drug toxicity and developing safer medications.
- Analytical Chemistry: The applications of Paracetamol-d4 demonstrate the valuable role of isotope-labeled molecules in quantitative analysis and research across various scientific disciplines.
Acetaminophen-d4, also known as 4′-hydroxyacetanilide-2′, 3′, 5′, 6′-d4, is a deuterated form of acetaminophen. Its molecular formula is C₈H₉D₄N₁O₂, with a molecular weight of approximately 170.23 g/mol. The compound is primarily utilized as an internal standard in analytical chemistry for quantifying acetaminophen in biological samples using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The deuteration enhances the sensitivity and accuracy of these measurements by providing a distinct mass signature compared to the non-deuterated form .
- Oxidation: Acetaminophen-d4 can be oxidized to form N-acetyl-p-benzoquinone imine, which is a reactive metabolite associated with toxicity.
- Hydrolysis: The compound can undergo hydrolysis to yield p-aminophenol and acetic acid under acidic or basic conditions.
- Acylation: Acetaminophen-d4 can react with acyl chlorides to form various acetanilide derivatives.
These reactions are essential for understanding the metabolic pathways and potential toxicological effects of acetaminophen derivatives .
Acetaminophen-d4 exhibits biological activity similar to that of standard acetaminophen. It functions primarily as an analgesic and antipyretic agent. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of pain and fever. Studies indicate that deuterated compounds may exhibit altered pharmacokinetics, potentially enhancing their therapeutic profiles or reducing side effects .
The synthesis of Acetaminophen-d4 involves several methods:
- Proton Exchange Method: This method utilizes p-aminophenol in a deuterated solvent under acidic conditions, allowing for the exchange of hydrogen atoms with deuterium. For instance, p-aminophenol can be treated with deuterated hydrochloric acid at elevated temperatures to facilitate this exchange .
- Direct Synthesis: Another approach involves the direct acylation of deuterated aniline derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield Acetaminophen-d4.
Both methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
Acetaminophen-d4 is primarily used in:
- Analytical Chemistry: As an internal standard for quantifying acetaminophen levels in biological fluids, aiding in pharmacokinetic studies.
- Research: In studies investigating the metabolism and toxicity of acetaminophen and its derivatives.
- Clinical Studies: To monitor drug levels in patients receiving acetaminophen therapy, ensuring effective dosing while minimizing adverse effects .
Research on Acetaminophen-d4 has highlighted its interactions with various biological systems. Notably:
- Drug Interactions: Acetaminophen can interact with other medications metabolized by the liver, affecting their efficacy and safety profiles.
- Metabolic Pathways: Studies have shown that the presence of deuterium may influence metabolic pathways, potentially altering the formation of toxic metabolites .
Understanding these interactions is crucial for optimizing therapeutic regimens involving acetaminophen.
Acetaminophen-d4 shares similarities with several compounds, particularly those involved in pain relief and fever reduction. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Acetaminophen | C₈H₉NO₂ | Standard analgesic and antipyretic |
| Paracetamol-d3 | C₈H₉D₃NO₂ | Deuterated version used for similar analytical purposes |
| N-acetyl-p-aminophenol | C₈H₉NO₂ | Metabolite of acetaminophen with distinct properties |
| Phenacetin | C₁₀H₁₃NO₂ | Analgesic that has been largely replaced by acetaminophen |
Uniqueness
Acetaminophen-d4's uniqueness lies in its isotopic labeling, which provides distinct advantages in analytical chemistry applications while retaining the pharmacological properties of standard acetaminophen. This isotopic substitution can enhance detection sensitivity and improve quantification accuracy in complex biological matrices .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Tag
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








